molecular formula C8H4BrClN2 B13660287 1-Bromo-4-chlorophthalazine CAS No. 1082769-36-5

1-Bromo-4-chlorophthalazine

Cat. No.: B13660287
CAS No.: 1082769-36-5
M. Wt: 243.49 g/mol
InChI Key: YZZPYVVYUXHXTR-UHFFFAOYSA-N
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Description

1-Bromo-4-chlorophthalazine is an organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing nitrogen atoms in their ring structure. The presence of bromine and chlorine atoms in the 1 and 4 positions, respectively, makes this compound particularly interesting for various chemical applications.

Preparation Methods

The synthesis of 1-Bromo-4-chlorophthalazine typically involves halogenation reactions. One common method is the bromination of 4-chlorophthalazine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Bromo-4-chlorophthalazine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield amino-phthalazine derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

1-Bromo-4-chlorophthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chlorophthalazine in biological systems involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

1-Bromo-4-chlorophthalazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its heterocyclic structure, which provides additional sites for functionalization and enhances its potential in various chemical and biological applications.

Properties

IUPAC Name

1-bromo-4-chlorophthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZPYVVYUXHXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310760
Record name 1-Bromo-4-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082769-36-5
Record name 1-Bromo-4-chlorophthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082769-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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